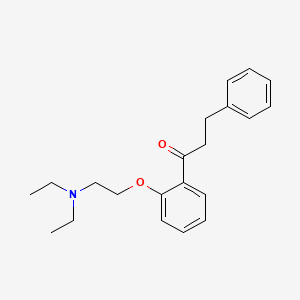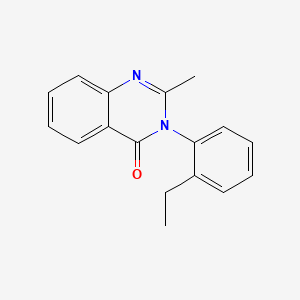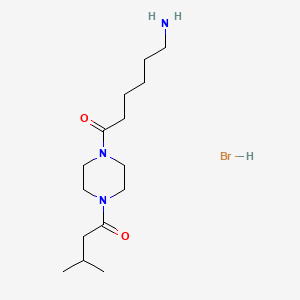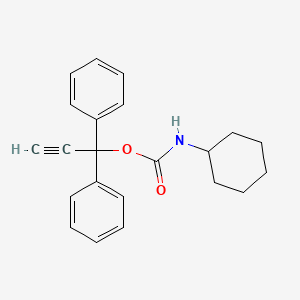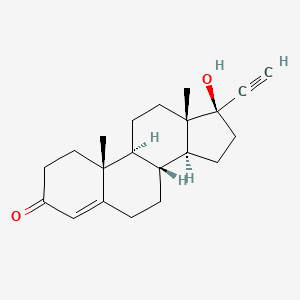
エチステロン
概要
説明
エチステロンは、17α-エチニルテストステロンとしても知られており、合成プロゲステロンおよびアンドロゲンです。 1939年にドイツで、1945年にはアメリカ合衆国で、初めて医療用として導入されました。 エチステロンは、市販された2番目のプロゲステロンであり、経口的に活性な最初のプロゲステロンでした 。 主に、月経不順、無月経、月経前症候群などの婦人科疾患の治療に使用されていました .
2. 製法
合成ルートと反応条件: エチステロンの合成は、一般的に以下の手順に従います。
エーテル化反応: 4-アンドロステンジオンとトリエチルオルトギ酸を反応原料として使用します。 トリエチルアミンを加えて反応原料のpH値を調整し、生成物をろ過してエーテレートIを得ます。
脱水およびエチニル化: エーテレートIは、メチルベンゼン、水酸化カリウム、イソブタノールを用いて脱水されます。 テトラヒドロフランを加え、アセチレンガスを吸収されなくなるまで導入します。 溶解したエーテレートIをこの混合物に加え、アセチレンガスを反応のために導入します。 硫酸をpH値が1〜2になるまで加えます。
工業的生産方法: エチステロンの工業的生産は、同様の手順に従いますが、より高い収率と効率を達成するために最適化されています。 反応条件は穏やかであり、プロセスは、反応工程を減らし、シンプルで便利になるように設計されています .
3. 化学反応解析
反応の種類: エチステロンは、以下を含むさまざまな化学反応を起こします。
酸化: エチステロンは、使用される試薬と条件に応じて、さまざまな生成物を生成するために酸化できます。
還元: 還元反応は、エチステロンを他の誘導体に変換できます。
置換: エチステロンは、特にエチニル基で置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、置換反応に使用されます。
生成される主な生成物:
酸化: エチステロンの酸化は、ケトンやカルボン酸の生成につながる可能性があります。
還元: 還元により、アルコールやその他の還元された誘導体が生成される可能性があります。
4. 科学研究への応用
エチステロンは、さまざまな分野での応用について、幅広く研究されてきました。
化学: エチステロンは、他のステロイドや医薬品化合物の合成における中間体として使用されます。
生物学: ホルモン受容体相互作用と、プロゲステロンが生物系に与える影響を研究するために、研究で使用されています。
医学: エチステロンは、歴史的に婦人科疾患の治療に使用されていました。 また、ホルモン補充療法や避妊薬での潜在的な使用についても研究されています。
科学的研究の応用
Ethisterone has been extensively studied for its applications in various fields:
Chemistry: Ethisterone is used as an intermediate in the synthesis of other steroids and pharmaceutical compounds.
Biology: It is used in research to study hormone receptor interactions and the effects of progestogens on biological systems.
Medicine: Ethisterone was historically used to treat gynecological disorders. It is also studied for its potential use in hormone replacement therapy and contraceptives.
Industry: Ethisterone is used in the production of other steroidal compounds and as a reference standard in analytical chemistry
作用機序
エチステロンは、プロゲステロン受容体に結合し、天然のプロゲステロンの作用を模倣することで、その効果を発揮します。 この結合は、遺伝子発現と細胞機能の変化につながります。 エチステロンは、弱いアンドロゲン活性も持ち、その効果に寄与する可能性があります。 関与する分子標的と経路には、プロゲステロン受容体経路とアンドロゲン受容体経路が含まれます .
類似の化合物:
ノルエチステロン: 同様の用途がありますが、効力がより高い、別の合成プロゲステロンです。
酢酸メドロキシプロゲステロン: 避妊薬やホルモン補充療法に使用される、より効力の高いプロゲステロンです。
レボノルゲストレル: 避妊薬での用途において、より高い有効性を持つ、合成プロゲステロンです。
エチステロンの独自性: エチステロンは、経口的に活性な最初のプロゲステロンであり、合成ホルモンの開発における重要なマイルストーンとなりました。 そのユニークな構造は、17α位にエチニル基を持っているため、他のプロゲステロンとは異なります .
生化学分析
Biochemical Properties
Ethisterone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some androgenic and anabolic activity and no other important hormonal activity .
Cellular Effects
The effects of Ethisterone on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Ethisterone also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Molecular Mechanism
On a molecular level, progestins like Ethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Temporal Effects in Laboratory Settings
It is known that Ethisterone has weak progestogenic activity and weak androgenic activity .
Dosage Effects in Animal Models
Animal models played a critical role in the discovery and development of insulin therapy in diabetic patients .
Metabolic Pathways
Ethisterone is involved in steroid hormone biosynthesis
Transport and Distribution
Ethisterone has relatively high affinity for sex hormone-binding globulin .
Subcellular Localization
It is known that Ethisterone is a progestin and hence is an agonist of the progesterone receptor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethisterone typically involves the following steps:
Etherification Reaction: 4-androstenedione and triethyl orthoformate are used as reaction raw materials. Triethylamine is added to adjust the pH value of the reaction materials, and the resulting product is filtered to obtain etherate I.
Dehydration and Ethynylation: The etherate I is dehydrated using methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is then added to the mixture, and acetylene gas is introduced for the reaction. Sulfuric acid is added until the pH value reaches 1-2.
Distillation and Refinement: The material is distilled and concentrated, washed to neutrality, and dried to obtain crude ethisterone.
Industrial Production Methods: The industrial production of ethisterone follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient with fewer reaction steps .
化学反応の分析
Types of Reactions: Ethisterone undergoes various chemical reactions, including:
Oxidation: Ethisterone can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ethisterone into other derivatives.
Substitution: Ethisterone can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of ethisterone can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction can produce alcohols and other reduced derivatives.
Substitution: Substitution reactions can yield halogenated or nucleophile-substituted products.
類似化合物との比較
Norethisterone: Another synthetic progestogen with similar uses but higher potency.
Medroxyprogesterone acetate: A more potent progestogen used in contraceptives and hormone replacement therapy.
Levonorgestrel: A synthetic progestogen with higher efficacy in contraceptive applications.
Uniqueness of Ethisterone: Ethisterone was the first orally active progestogen, making it a significant milestone in the development of synthetic hormones. Its unique structure, with an ethynyl group at the 17α position, distinguishes it from other progestogens .
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023016 | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-03-7 | |
| Record name | Ethisterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethisterone [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethisterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHISTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethisterone exert its progestational effects?
A1: Ethisterone, like other progestogens, binds to and activates the progesterone receptor. [] This interaction triggers downstream signaling pathways, leading to various physiological effects, primarily on the female reproductive system. []
Q2: How does ethisterone compare to progesterone in terms of potency?
A2: When administered orally, ethisterone demonstrates lower progestational potency compared to injectable progesterone. Studies suggest that progesterone given orally is only one-third to one-fifth as effective as ethisterone, while ethisterone itself is approximately five times less potent than parenteral progesterone. []
Q3: Can ethisterone influence sodium and chloride excretion?
A3: Unlike progesterone, which has been shown to increase urinary sodium and chloride excretion in humans, ethisterone does not appear to exhibit this sodium-dissipating action. [] This difference in electrolyte metabolism may contribute to variations in their clinical efficacy for conditions like premenstrual syndrome. []
Q4: What is the molecular formula and weight of ethisterone?
A4: The molecular formula of ethisterone is C21H28O2, and its molecular weight is 312.45 g/mol.
Q5: Which spectroscopic techniques are helpful in characterizing ethisterone and its derivatives?
A5: Several spectroscopic techniques are valuable for characterizing ethisterone and its derivatives:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, particularly regarding the configuration of substituents around the C-17 position, which is crucial for distinguishing ethisterone isomers. []
- Mass Spectrometry (MS): MS is essential for determining molecular weight and identifying fragmentation patterns, aiding in structural elucidation and purity analysis. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, enabling the accurate quantification of ethisterone and related compounds in complex mixtures like pharmaceutical formulations. []
Q6: How does magnesium trisilicate affect the uptake of ethisterone?
A6: Magnesium trisilicate exhibits significant adsorption of ethisterone, surpassing other steroids like mestranol, norethisterone, and ethinyl estradiol. [] The adsorption process follows the Langmuir isotherm model and is influenced by the steroid's polarity. [] This adsorption can impact the dissolution and bioavailability of ethisterone from formulations containing magnesium trisilicate. []
Q7: How does the structure of ethisterone relate to its progestational activity?
A7: Ethisterone's progestational activity stems from its structural similarity to progesterone. The presence of the 17α-ethynyl group is crucial for oral activity. Modifications to the steroidal core structure can significantly influence its potency, selectivity, and pharmacological profile. [, ]
Q8: How does the addition of alkyl groups to the ethisterone structure affect its progestational activity?
A8: Studies exploring the addition of alkyl groups to the ethisterone core have identified derivatives with enhanced progestational activity. For instance, 6α:21-Dimethylethisterone (dimethisterone) demonstrates approximately twelve times the potency of ethisterone in the Clauberg test, highlighting the impact of structural modifications on biological activity. []
Q9: Are there formulation strategies to enhance the stability or bioavailability of ethisterone?
A9: While specific formulation strategies for ethisterone are not extensively discussed in the provided research, optimizing its delivery often involves using excipients to improve solubility, stability, and absorption. Research on similar steroid hormones suggests that strategies like particle size reduction, complexation with cyclodextrins, or incorporation into liposomes or nanoparticles could be investigated to enhance ethisterone's bioavailability.
Q10: What is known about the absorption and metabolism of ethisterone?
A10: Ethisterone is absorbed orally, but its bioavailability is limited due to first-pass metabolism. It is extensively metabolized in the liver, with several metabolites identified, including 2-hydroxymethylethisterone, Δ1-2-hydroxymethylethisterone, and others. [] Further research is needed to fully elucidate the metabolic pathways and clearance mechanisms of ethisterone and its metabolites.
Q11: Has ethisterone shown efficacy in treating specific conditions?
A11: While ethisterone was historically used to treat various gynecological conditions, research suggests that its efficacy might be lower than newer progestogens.
- Menstrual Disorders: Early studies explored ethisterone for managing menstrual irregularities like menorrhagia and amenorrhea, though optimal dosages and long-term effects require further investigation. [, ]
- Premenstrual Tension: Ethisterone has been investigated for premenstrual tension, but its efficacy appears lower compared to progesterone, potentially due to differences in their effects on electrolyte metabolism. [, ]
- Threatened Abortion: While historically used, the efficacy of ethisterone in preventing miscarriage remains inconclusive, with newer progestogens often preferred in clinical practice. [, ]
Q12: Are there safety concerns associated with ethisterone use?
A12: As with any medication, potential side effects and long-term risks are associated with ethisterone use.
- Masculinization: Although ethisterone exhibits weaker androgenic properties compared to testosterone, it can still induce masculinization in female fetuses when administered during pregnancy. [, ] Therefore, its use during pregnancy is generally avoided.
- Other Side Effects: Ethisterone may cause gastrointestinal disturbances, fluid retention, and other side effects in some individuals. []
Q13: What analytical methods are used to quantify ethisterone in pharmaceutical formulations?
A14: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Selected Ion Monitoring (SIM) is a highly sensitive and specific technique for quantifying ethisterone in pharmaceutical formulations, even at nanogram levels. [] This method requires derivatization of the analyte (e.g., using DMES or methoxime DMES ether derivatives) to enhance its volatility and detectability. [] Internal standards, such as other steroids like ethisterone, are commonly used to improve accuracy and precision. []
Q14: How does the ethynyl group in ethisterone affect its interaction with the enzyme aromatase?
A16: The 17α-ethynyl group in ethisterone's structure confers its ability to act as a suicide inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. [] This inhibition occurs in a time- and concentration-dependent manner and requires the presence of the cofactor NADPH. []
Q15: Can ethisterone be used as a building block for synthesizing molecular rotors?
A17: Yes, ethisterone has been successfully employed as a building block for synthesizing molecular rotors. Researchers have incorporated ethisterone into complex structures with steroidal frameworks linked to rotatable units like 1,4-diethynylphenylene. [, ] These molecular rotors, characterized by single crystal X-ray diffraction, have potential applications in materials science and nanotechnology. [, ]
Q16: Does ethisterone exhibit any effects on aquatic organisms?
A16: While specific information on the ecotoxicological effects of ethisterone is limited in the provided research, it is crucial to consider the potential environmental impact of pharmaceuticals, particularly hormones. Given ethisterone's hormonal activity, it's essential to investigate its potential for endocrine disruption in aquatic organisms and implement appropriate waste management strategies to minimize its release into the environment.
Q17: What is the role of circular dichroism (CD) spectroscopy in studying ethisterone?
A19: CD spectroscopy has proven valuable in analyzing the binding interactions of ethisterone with proteins like human serum albumin (HSA). [] CD studies provide insights into the binding site, affinity, and potential conformational changes induced upon ethisterone binding. [] This information is crucial for understanding its pharmacokinetic properties, distribution, and potential interactions with other drugs or biomolecules.
Q18: How does ethisterone compare to other progestogens in terms of binding to androgen receptors?
A20: In a study comparing the relative binding affinity of various antiandrogenic agents to androgen receptors in hamster sebaceous glands, ethisterone demonstrated higher affinity compared to cyproterone acetate and spironolactone but lower affinity than 17α-propylmesterolone. [] This finding suggests that ethisterone might possess some degree of antiandrogenic activity, though its clinical significance requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




